REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:4][CH2:3]1.O.NN>CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:4][CH2:3]1 |f:1.2|
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Name
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2-[4-(1-methyl-piperidin-4-yl)-butyl]-isoindole-1,3-dione
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Quantity
|
2.67 g
|
Type
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reactant
|
Smiles
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CN1CCC(CC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
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O.NN
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Name
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|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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ADDITION
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Details
|
the filtrate was diluted with satd aq. NaHCO3 (20 mL) and water (20 mL)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CHCl3 (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)CCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |